Cas no 755014-07-4 (Oxazole,2-(4-ethyl-2-fluorophenyl)-4,5-dihydro-4,4-dimethyl-)
755014-07-4 structure
Product Name:Oxazole,2-(4-ethyl-2-fluorophenyl)-4,5-dihydro-4,4-dimethyl-
CAS-nummer:755014-07-4
MF:C13H16FNO
MW:221.27064704895
CID:548924
PubChem ID:45095421
Update Time:2025-04-19
Oxazole,2-(4-ethyl-2-fluorophenyl)-4,5-dihydro-4,4-dimethyl- Chemische en fysische eigenschappen
Naam en identificatie
-
- Oxazole,2-(4-ethyl-2-fluorophenyl)-4,5-dihydro-4,4-dimethyl-
- Oxazole, 2-(4-ethyl-2-fluorophenyl)-4,5-dihydro-4,4-dimethyl- (9CI)
- 2-(2-fluoro-4-ethyl-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole
- JASXAUPSIJBHLO-UHFFFAOYSA-N
- 2-(4-ethyl-2-fluorophenyl)-4,4-dimethyl-4,5-dihydrooxazole
- 2-(2- fluoro-4-ethyl-phenyl)-4,4-dimethyl-4,5-dihydro-oxazole
- 755014-07-4
- SCHEMBL668833
-
- Inchi: 1S/C13H16FNO/c1-4-9-5-6-10(11(14)7-9)12-15-13(2,3)8-16-12/h5-7H,4,8H2,1-3H3
- InChI-sleutel: JASXAUPSIJBHLO-UHFFFAOYSA-N
- LACHT: FC1C=C(CC)C=CC=1C1=NC(C)(C)CO1
Berekende eigenschappen
- Exacte massa: 221.12168
- Monoisotopische massa: 221.121592296g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 2
- Complexiteit: 288
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 21.6Ų
Experimentele eigenschappen
- PSA: 21.59
Oxazole,2-(4-ethyl-2-fluorophenyl)-4,5-dihydro-4,4-dimethyl- Gerelateerde literatuur
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Yingbo Li,Nada Mehio,Huizhou Liu,Sheng Dai Green Chem., 2015,17, 2981-2993
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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